molecular formula C19H24O4 B5038357 1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene

1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5038357
M. Wt: 316.4 g/mol
InChI Key: BFAITABXVSRDFY-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C18H24O4 It is a derivative of benzene, characterized by the presence of ethoxy and methylphenoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with ethylene glycol and ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are possible, where the ethoxy or methylphenoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
  • Benzene, ethoxy-

Uniqueness

1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene is unique due to its specific combination of ethoxy and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where similar compounds may not offer the same level of performance or versatility.

Properties

IUPAC Name

1-ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-3-21-18-8-5-9-19(15-18)23-13-11-20-10-12-22-17-7-4-6-16(2)14-17/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAITABXVSRDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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